![molecular formula C10H19P B3051318 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane CAS No. 328952-85-8](/img/structure/B3051318.png)
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
Descripción general
Descripción
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C10H19P . It has a molecular weight of 170.23 .
Molecular Structure Analysis
The molecular structure of 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane consists of 10 carbon atoms, 19 hydrogen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane has a boiling point of 232.8±7.0 °C . It is air sensitive and moisture sensitive . Its physical characteristics include a melting point of -22 °C, a boiling point of 120 °C, a flash point of 221°F, and a density of 0.95 .Aplicaciones Científicas De Investigación
Catalytic Hydrophosphination
“4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane” has been used in catalytic hydrophosphination (HP) reactions . These reactions provide an attractive route to form new P−C bonds under atom-economical conditions . The HP of unactivated substrates such as cyclooctadiene (COD) and limonene to generate 9-phosphabicyclo[3.3.1]nonane and 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane, respectively, requires handling of PH3 under pressure at high temperature and is often radical-mediated .
Asymmetric Catalysis
Derivatives of “bicyclo [3.3.1]nonane”, including “4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane”, are attractive to researchers for use in asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound such that the reaction products are enantiomerically enriched.
Anticancer Entities
Many derivatives of “bicyclo [3.3.1]nonane” are being researched for their potential as potent anticancer entities . The unique structure of these compounds, including “4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane”, may offer new pathways for targeting cancer cells.
Ion Receptors
The structure of “4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane” and its derivatives make them suitable for applications as ion receptors . Ion receptors are molecules that can bind and transport ions across cell membranes, playing a crucial role in biological processes.
Metallocycles
Metallocycles are cyclic compounds containing metal atoms. Derivatives of “bicyclo [3.3.1]nonane”, including “4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane”, have been used in the construction of metallocycles . These structures have potential applications in areas such as catalysis, materials science, and medicinal chemistry.
Molecular Tweezers
“Molecular tweezers” are a type of supramolecular host molecule that can form complexes with guest molecules through non-covalent bonding. Derivatives of “bicyclo [3.3.1]nonane”, including “4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane”, have been used in the creation of molecular tweezers . These structures have potential applications in areas such as molecular recognition and drug delivery.
Propiedades
IUPAC Name |
4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19P/c1-7-3-4-9-5-10(7)11-6-8(9)2/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDZRKZDDYFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1PCC2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627558 | |
| Record name | 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane | |
CAS RN |
328952-85-8 | |
| Record name | 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



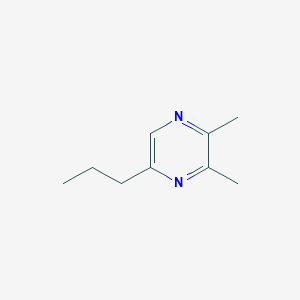

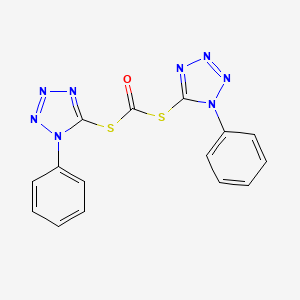
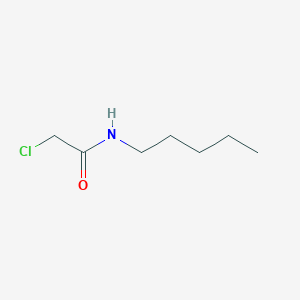


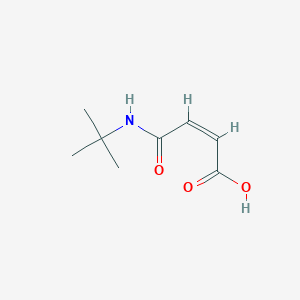


![2-[(4-Methylphenyl)sulfonyl]isoindoline](/img/structure/B3051252.png)
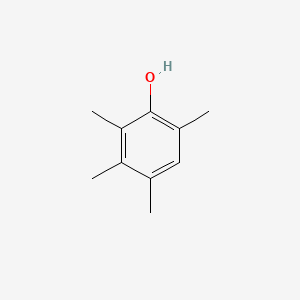
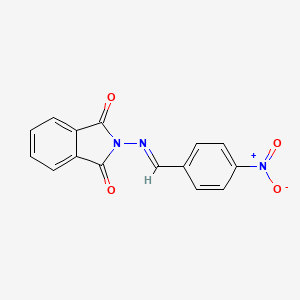
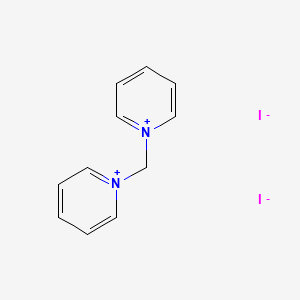
![4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid](/img/structure/B3051257.png)